2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride
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Overview
Description
2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H18N2O·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocyclohexyl group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride typically involves the reaction of 4-aminocyclohexylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminocyclohexyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets. The aminocyclohexyl group is believed to play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-((1r,4r)-4-(Aminomethyl)cyclohexyl)acetamide
- 2-((1r,4r)-4-(Aminocyclohexyl)ethyl)acetamide
Uniqueness
2-((1r,4r)-4-Aminocyclohexyl)acetamide hydrochloride is unique due to its specific aminocyclohexyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H17ClN2O |
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Molecular Weight |
192.68 g/mol |
IUPAC Name |
2-(4-aminocyclohexyl)acetamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c9-7-3-1-6(2-4-7)5-8(10)11;/h6-7H,1-5,9H2,(H2,10,11);1H |
InChI Key |
NJMUOQYPNAKJFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC(=O)N)N.Cl |
Origin of Product |
United States |
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